molecular formula C16H9Cl2NO2 B5684972 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid

2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid

Cat. No.: B5684972
M. Wt: 318.2 g/mol
InChI Key: AAXIBWLILKJRCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid is a synthetically accessible quinoline derivative of significant interest in medicinal chemistry and drug discovery research . This compound belongs to a class of molecules known for their potential as inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, and its inhibition can halt cell cycle progression, making it a promising target for research in areas such as cancer, autoimmune diseases, and antiviral therapies . The structural motif of the quinoline-4-carboxylic acid is essential for binding to the DHODH enzyme, often through a salt bridge interaction with a key arginine residue (R136) in the active site . Researchers utilize this compound and its analogues to explore structure-activity relationships (SAR), aiming to develop inhibitors with improved potency and enhanced drug-like properties, such as better aqueous solubility . It is supplied as a dry powder and is intended for research purposes in laboratory settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-9-5-6-13(18)12(7-9)15-8-11(16(20)21)10-3-1-2-4-14(10)19-15/h1-8H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXIBWLILKJRCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dichlorobenzaldehyde with aniline, followed by cyclization and carboxylation reactions . The reaction conditions typically include the use of catalysts such as zinc chloride or aluminum chloride, and solvents like ethanol or acetic acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize high-pressure reactors and advanced purification techniques to ensure the purity and yield of the final product .

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . Additionally, it can modulate signaling pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Key Properties
Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features
2-(2,5-Dichlorophenyl)quinoline-4-carboxylic acid 2,5-Cl C₁₆H₉Cl₂NO₂ 322.16 (calc.) Electron-withdrawing Cl groups enhance acidity of COOH; potential lipophilicity .
2-(4-Methylphenyl)quinoline-4-carboxylic acid 4-CH₃ C₁₇H₁₃NO₂ 263.28 Methyl group (electron-donating) reduces acidity; monoclinic crystal structure .
2-(2,5-Dimethoxyphenyl)quinoline-4-carboxylic acid 2,5-OCH₃ C₁₈H₁₅NO₄ 309.32 Methoxy groups increase solubility via polarity; reduced steric hindrance .
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid 6-Br + furan-dichlorophenyl C₂₀H₁₀BrCl₂NO₃ 477.01 Bromine and furan introduce steric bulk; altered electronic profile .
Key Observations:
  • Electron-withdrawing vs. donating groups : Chlorine atoms in the dichlorophenyl derivative increase the acidity of the carboxylic acid group compared to methyl or methoxy substituents. This enhances reactivity in amidation or esterification reactions .
Table 2: Antibacterial Activity of Quinoline-4-carboxylic Acid Derivatives
Compound Substituents MIC Against S. aureus (µg/mL) MIC Against E. coli (µg/mL) Cytotoxicity (MTT assay)
2-Phenylquinoline-4-carboxylic acid derivatives (e.g., 5a4) Varied substituents 64 (5a4) 128 (5a7) Low (5a4)
This compound (hypothetical) 2,5-Cl Not reported Not reported Not reported
6-Bromo-2-[5-(2,5-dichlorophenyl)furan-2-yl]quinoline-4-carboxylic acid Br + dichlorophenyl-furan Not reported Not reported Not reported
Key Observations:
  • Antibacterial efficacy : Derivatives with electron-withdrawing groups (e.g., Cl, Br) in and may exhibit enhanced activity due to increased membrane permeability. For example, compound 5a4 (MIC = 64 µg/mL against S. aureus) suggests that halogenation improves potency .
  • Structure-activity relationship (SAR) : The dichlorophenyl group’s lipophilicity could enhance bacterial cell penetration, but cytotoxicity must be evaluated, as seen in related compounds .
Key Observations:
  • Synthesis : Analogous compounds (e.g., ) use Pd-catalyzed cross-coupling or Doebner reactions. The dichlorophenyl variant may require optimized conditions due to steric effects .
  • Safety : Chlorinated compounds often require stringent handling; brominated analogs () highlight the need for proper ventilation and PPE .

Q & A

Q. Table 1. Comparative Physicochemical Properties of Analogous Quinoline Derivatives

CompoundMolecular Weight (g/mol)Purity (%)Key Applications
2-(2,5-Dimethoxyphenyl) derivative309.3295Enzyme interaction studies
6-Bromo-2-(2,4-dimethoxyphenyl)388.17>98SAR analysis
2-(3-Chlorophenyl)-3-methyl287.7397Material synthesis

Q. Table 2. Recommended Crystallographic Parameters for SCXRD

ParameterValueSoftware/Tool
Resolution limit0.84 ÅSHELXL
R-factor<0.05Olex2
Twinning correctionHooft parameter <0.3PLATON

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